molecular formula C24H27N3O5 B296422 Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Numéro de catalogue: B296422
Poids moléculaire: 437.5 g/mol
Clé InChI: RHMUGLJEFKTNFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, commonly known as EDP-420, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase D (PKD), which plays a critical role in many cellular processes, including cell growth, differentiation, and survival.

Mécanisme D'action

EDP-420 works by inhibiting the activity of Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which is a serine/threonine kinase that plays a critical role in many cellular processes. This compound is activated by various stimuli, including growth factors, cytokines, and oxidative stress, and regulates the activity of downstream signaling pathways, including the MAPK and NF-κB pathways. Inhibition of this compound by EDP-420 leads to the suppression of these signaling pathways, which in turn leads to the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer and cardiovascular disease, EDP-420 has also been studied for its effects on various other cellular processes. For example, EDP-420 has been shown to inhibit the proliferation of T cells and the production of pro-inflammatory cytokines, suggesting that it may have potential applications in the treatment of inflammatory diseases. EDP-420 has also been shown to inhibit the production of extracellular matrix proteins, suggesting that it may have potential applications in the treatment of fibrotic diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of EDP-420 is its high potency and specificity for Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, which makes it a valuable tool for studying the role of this compound in various cellular processes. However, one of the limitations of EDP-420 is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. Additionally, EDP-420 has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.

Orientations Futures

There are several areas of future research that could be pursued with EDP-420. One area of research could be to further investigate its potential applications in cancer and cardiovascular disease, particularly in preclinical models. Another area of research could be to investigate its potential applications in other diseases, such as inflammatory and fibrotic diseases. Finally, future research could focus on improving the solubility and pharmacokinetic properties of EDP-420, which could expand its potential applications in scientific research.

Méthodes De Synthèse

The synthesis of EDP-420 involves several steps, starting with the reaction of 2,6-dimethylaniline with ethyl 4-bromo-2-oxo-2H-chromene-3-carboxylate to form the intermediate compound. This intermediate is then reacted with 4-(2-hydroxyethyl)phenol to produce the final product, EDP-420. The overall yield of this synthesis method is around 40%, and the purity of the final product can be improved through further purification steps.

Applications De Recherche Scientifique

EDP-420 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer, where Ethyl 4-{4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been shown to play a critical role in tumor growth and metastasis. Inhibition of this compound by EDP-420 has been shown to reduce the growth and metastasis of various cancer cell lines, including breast, pancreatic, and prostate cancer cells. EDP-420 has also been studied for its potential applications in cardiovascular disease, where this compound has been shown to play a role in the development of cardiac hypertrophy and heart failure.

Propriétés

Formule moléculaire

C24H27N3O5

Poids moléculaire

437.5 g/mol

Nom IUPAC

ethyl 4-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27N3O5/c1-5-31-23(29)20-16(4)25-24(30)27-22(20)17-9-11-18(12-10-17)32-13-19(28)26-21-14(2)7-6-8-15(21)3/h6-12,22H,5,13H2,1-4H3,(H,26,28)(H2,25,27,30)

Clé InChI

RHMUGLJEFKTNFG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

SMILES canonique

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC=C3C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.